molecular formula C10H20N2O3 B12562351 N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide CAS No. 143556-20-1

N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide

Cat. No.: B12562351
CAS No.: 143556-20-1
M. Wt: 216.28 g/mol
InChI Key: SKQGPVGSWZXATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide is a chemical compound with the molecular formula C10H20N2O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amide and amino groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enoyl chloride with N,N-bis(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The presence of both amino and hydroxyl groups allows it to participate in multiple pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the amide group.

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of the amide group.

    N,N-Bis(2-hydroxyethyl)formamide: Contains a formamide group instead of the amide group.

Uniqueness

N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide is unique due to its combination of amide and amino groups, which provides it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

143556-20-1

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

N-[2-[bis(2-hydroxyethyl)amino]ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C10H20N2O3/c1-9(2)10(15)11-3-4-12(5-7-13)6-8-14/h13-14H,1,3-8H2,2H3,(H,11,15)

InChI Key

SKQGPVGSWZXATM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.